molecular formula NH4OH<br>H5NO B073608 Ammonium hydroxide CAS No. 1336-21-6

Ammonium hydroxide

Cat. No.: B073608
CAS No.: 1336-21-6
M. Wt: 35.046 g/mol
InChI Key: VHUUQVKOLVNVRT-UHFFFAOYSA-N
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Description

Ammonium hydroxide, commonly known as ammonia water, is a solution of ammonia gas in water. It is a colorless liquid with a strong, characteristic odor. This compound is widely used in various industrial and research applications due to its basic properties and ability to form complex compounds with metal ions .

Mechanism of Action

Target of Action

Ammonium hydroxide, also known as ammonia water, is a solution of ammonia in water . It primarily targets acids in its environment, acting as a weak base . This means it can accept protons from acids, leading to the formation of ammonium ions (NH4+) and hydroxide ions (OH-) in water .

Mode of Action

This compound interacts with its targets (acids) by accepting protons from them. This results in the formation of ammonium ions and hydroxide ions . For a 1M solution, only around 0.42% of the ammonia converts to ammonium . This interaction increases the pH of the solution, making it more basic .

Biochemical Pathways

This compound plays a role in various biochemical pathways. For instance, it is involved in the degradation of plastic polymers, replacing the rate-limiting step (depolymerization) and producing plastic-derived terephthalic acid and terephthalic acid monoamide . It also participates in the oxidation of ammonia to nitrite, a critical part of the global biogeochemical nitrogen cycle .

Pharmacokinetics

It’s known that this compound is highly soluble in water , which could influence its distribution and elimination in biological systems.

Result of Action

The primary result of this compound’s action is the increase in pH of the solution, making it more basic . This can have various effects depending on the context. For instance, in cleaning applications, it can effectively remove dirt, grease, and stains . In the context of plastic degradation, it can facilitate the breakdown of plastic polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility decreases with increasing temperature . Moreover, when released into the environment, it can impact water systems and aquatic life . Therefore, proper handling and disposal practices are crucial to minimize environmental harm .

Biochemical Analysis

Biochemical Properties

Ammonium hydroxide participates in a variety of biochemical reactions. It can act as a proton acceptor, making it a key player in maintaining pH and facilitating various enzymatic reactions. The ammonium ion, being a weak base, can accept a proton and convert into ammonia, thereby acting as a buffer and maintaining the pH of the biological system .

Cellular Effects

This compound can have profound effects on cellular processes. For instance, in a study conducted on Nile tilapia, it was observed that exposure to this compound led to significant changes in the fish’s growth, health, and reproductive hormones . The study showed that fish growth was retarded as this compound levels increased .

Molecular Mechanism

At the molecular level, this compound can interact with various biomolecules. It can disrupt hydrogen bonding networks, alter the protonation state of biological macromolecules, and interfere with the function of proteins and nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in the aforementioned study on Nile tilapia, the fish were exposed to different levels of this compound for 90 days . Over this period, the detrimental effects of this compound on the fish’s growth and health became increasingly apparent .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In the Nile tilapia study, fish were exposed to different levels of this compound, and it was observed that as the levels of this compound increased, the growth of the fish was increasingly retarded .

Metabolic Pathways

This compound can be involved in various metabolic pathways. For instance, it can participate in the urea cycle, a series of biochemical reactions in which toxic ammonia is converted into urea .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. The exact mechanisms of its transport and distribution are complex and can depend on various factors, including the pH of the environment and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of this compound can vary depending on the specific cellular context. Due to its small size and charge, it can diffuse freely across biological membranes, allowing it to reach various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium hydroxide is prepared by dissolving ammonia gas in water. The reaction can be represented as:

NH3+H2ONH4OH\text{NH}_3 + \text{H}_2\text{O} \rightarrow \text{NH}_4\text{OH} NH3​+H2​O→NH4​OH

This process involves saturating water with gaseous ammonia under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced by combining water with gaseous ammonia under pressure. The mixture is then cooled to produce a concentrated solution, which is further diluted to create a less concentrated product for various applications .

Types of Reactions:

Common Reagents and Conditions:

    this compound reacts with hydroxide ions to produce water and ammonia gas:

    Hydroxide Ions: NH4++OHH2O+NH3\text{NH}_4^+ + \text{OH}^- \rightarrow \text{H}_2\text{O} + \text{NH}_3 NH4+​+OH−→H2​O+NH3​

    Acids: It reacts with acids to form ammonium salts and water.

Major Products:

Comparison with Similar Compounds

    Sodium Hydroxide: A strong base used in various industrial processes.

    Potassium Hydroxide: Another strong base with similar applications to sodium hydroxide.

    Calcium Hydroxide: Used in construction and water treatment.

Uniqueness of Ammonium Hydroxide: Unlike the strong bases mentioned above, this compound is a weak base, making it suitable for applications where a less aggressive base is required. Its ability to form complex compounds with metal ions also sets it apart from other bases .

Properties

IUPAC Name

azanium;hydroxide
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InChI

InChI=1S/H3N.H2O/h1H3;1H2
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InChI Key

VHUUQVKOLVNVRT-UHFFFAOYSA-N
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Canonical SMILES

[NH4+].[OH-]
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Molecular Formula

H5NO, NH4OH
Record name AMMONIUM HYDROXIDE
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Record name AMMONIUM HYDROXIDE
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DSSTOX Substance ID

DTXSID4020080
Record name Ammonium hydroxide
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Molecular Weight

35.046 g/mol
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Physical Description

Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes., Gas or Vapor; Gas or Vapor, Liquid; Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Clear, colourless solution, having an exceedingly pungent, characteristic odour, Very volatile colorless solution of ammonia in water; [ICSC], VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR.
Record name AMMONIUM HYDROXIDE
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Record name Ammonium hydroxide ((NH4)(OH))
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Record name Ammonium hydroxide
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Record name AMMONIUM HYDROXIDE (10%-35% solution)
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Boiling Point

38 °C (25%)
Record name AMMONIUM HYDROXIDE (10%-35% solution)
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Solubility

Exists only in solution, Solubility in water: miscible
Record name AMMONIUM HYDROXIDE
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Record name AMMONIUM HYDROXIDE (10%-35% solution)
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Density

About 0.90 @ 25 °C/25 °C, Relative density (water = 1): 0.9 (25%)
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Vapor Density

Relative vapor density (air = 1): 0.6
Record name AMMONIUM HYDROXIDE (10%-35% solution)
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Vapor Pressure

2160 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 48 (25%)
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Record name AMMONIUM HYDROXIDE (10%-35% solution)
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Color/Form

Colorless liquid

CAS No.

1336-21-6
Record name AMMONIUM HYDROXIDE
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Record name Ammonium hydroxide ((NH4)(OH))
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Melting Point

-58 °C (25%)
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-[4-(4-pyridyl)piperazin-1-yl]phenol (1.98 g) in dichloromethane (30 ml) at 15° C. was added triphenylphosphine (2.04 g) followed by dropwise addition of diethyl azodicarboxylate (1.35 g). The mixture was stirred until complete solution was obtained. Methyl-4-hydroxy-3-vinylbutyrate (1.12 g) was added dropwise and the mixture stirred for 4 hours. The solid which had precipitated during the reaction was the starting phenol and was filtered off. The filtrate was evaporated and the residue treated with ethyl acetate (20 ml) and filtered. The filtrate was extracted with 2N hydrochloric acid (2×10 ml) and the aqueous layer separated and basified with 0.89 S.G. ammonium hydroxide. The precipitate was extracted twice into ethyl acetate and the combined extracts filtered through phase separating paper and evaporated. The residue was purified by flash chromatography on silica gel, eluting with methanol/dichloromethane/0.89 S. G. ammonium hydroxide v:v:v 7.5/92.5/0.75 to give RS methyl 4-[4-[4-(4-pyridyl)piperazin-1-yl]-phenoxy]-3-vinylbutyrate (0.29 g); NMR(CDCl3) δ 8.3(2H,d), 6.88(4H,m), 6.70(2H,d), 5.85(1H,m), 5.20(2H,m), 3.90(2H,m), 3.67(3H,s), 3.48(2H,m), 3.18(2H,m), 3.06(1H,m), 2.68(1H,m), 2.47(1H,m), 1.80(1H,br); m/e 382 (M+H)+.
Name
4-[4-(4-pyridyl)piperazin-1-yl]phenol
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
1.35 g
Type
reactant
Reaction Step Three
Name
Methyl-4-hydroxy-3-vinylbutyrate
Quantity
1.12 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine, prepared as described in PCT Application WO 01/44250, was coupled with 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one 1b, as described herein. 2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one (150 mg, 0.46 mmol) was combined with bromobezene (97 μL, 0.92 mmol), potassium carbonate (127 mg, 0.92 mmol), palladium acetate (5 mg, 5 mol %), and triphenylphosphine (13 mg, 10 mol %) in DMF (6 mL). The mixture was heated in a 140° C. bath for 2 d, then concentrated onto silica gel followed by eluting with 300:10:1 CH2Cl2:MeOH:NH4OH) to afford 50 mg of 6,7-dimethoxy-2-(3-phenyl-5,6-dihydro-8H-imidazo[1,2-α]pyrazin-7-yl)-1H-quinazolin-4-one, 904, mp: >300° C, M+=403.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
97 μL
Type
reactant
Reaction Step Four
Quantity
127 mg
Type
reactant
Reaction Step Five
Quantity
13 mg
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven
Quantity
5 mg
Type
catalyst
Reaction Step Eight

Synthesis routes and methods III

Procedure details

A pressure flask was charged with N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide (980 mg, 2.39 mmol) and ammonium acetate (1.25 g). The flask was sealed and heated to 160° C. The solids soon melted to give a viscous oil and heating was continued for 24 h. The reaction mixture was cooled and treated with H2O and NH4OH solution until pH reached ˜12. The mixture was then extracted with CHCl3 (3×). The combined organic portions were washed with brine, dried with Na2SO4 and concentrated. Column chromatography (SiO2, 5% MeOH/CHCl3 saturated with NH4OH) gave N-{2-[4-amino-2-(ethoxymethyl)-6,7-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide (584 mg) as a tan foam. MS m/z 334 (M+H). 1H NMR (300 MHz, CDCl3) δ 5.57 (s, 1H), 4.92 (s, 2H), 4.77 (s, 2 H), 4.71 (br s, 2 H), 3.62 (q, J=7.0 Hz, 2H), 2.44 (s, 6H), 1.96 (s, 3H), 1.30 (s, 6 H), 1.24 (t, J=7.0 Hz, 3H).
Name
N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a turbid solution of 5′-(3-Chlorophenyl)-N-hydroxyspiro[cyclohexane-1,3-[3H]indol]-2-amine (0.500 g; 1.53 mmol) in 25 mL of ethanol was added hydrazine hydrate (0.600 mL; 12.24 mmol). The solution was warmed to 55° C., where Raney-nickel (50% in water) was added to the reaction to keep a constant evolution of gas. After 45 minutes, the hot reaction mixture was filtered through a Celite plug and rinsed with a copious amount of hot methanol. The filtrate was concentrated in vacuo to give 0.890 g of an opaque solid. The product was purified by flash silica gel chromatography; (eluant, 2% to 8% methanol-methylene chloride with 0.1% ammonium hydroxide) to afford 0.310 g (65%) of the desired product as a white solid. Mp. 118–120° C. 1H NMR δ (300 MHz, DMSO-d6) 1.31–1.46 (m, 2H), 1.70–1.93 (m, 8H), 7.0 (d, 1H), 7.1 (br, 2H, 2NH), 7.31–7.34 (dt, 1H, J=8 Hz), 7.41–7.46 (t, 2H), 7.55–7.58 (d, 1H), 7.62 (s, 1H), 7.72 (s, 1H); MS (ECI(+ve)) m/z 311 (M+H)+.
Name
5′-(3-Chlorophenyl)-N-hydroxyspiro[cyclohexane-1,3-[3H]indol]-2-amine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
0.1%
Yield
65%

Synthesis routes and methods V

Procedure details

A solution of example 673B (200 mg, 0.5 mmol) in DMF (2.5 mL) was treated with N-methylpiperazine (0.3 mL, 2.7 mmol) and K2CO3 (350 mg, 2.5 mmol), heated at 70° C. for 1 hour, allowed to cool to room temperature, and partitioned between water and CH2Cl2. The organic extract was dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified via silica gel chromatography eluting with 10% MeOH in CH2Cl2: 0.1% NH4OH to give 135 mg of the title compound (63% yield). MS (ESI(+)) m/e 416.8, 418.8 (M+H)+.
Name
solution
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Yield
0.1%
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
Ammonium hydroxide
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Q & A

ANone: Research indicates that ammonium hydroxide can induce gastric erosion in rats, interacting with gastric mucosal defense mechanisms []. In Nile tilapia, exposure to elevated levels of this compound leads to a cascade of negative effects, including retarded growth, alterations in blood parameters (glucose, cortisol, total protein, total lipids), and liver and kidney damage []. These findings highlight the potential toxicity of this compound in biological systems.

ANone: this compound is represented by the molecular formula NH4OH, with a molecular weight of 35.04 g/mol.

ANone: Various spectroscopic techniques are employed to characterize materials modified with this compound. For instance, Fourier transform infrared spectroscopy (FTIR) is utilized to confirm the successful replacement of hexadecyltrimethylammonium bromide with phosphatidylcholine on the surface of gold nanorods for this compound sensing applications []. Additionally, FTIR analysis helps identify the characteristic signals of phosphatidylcholine in modified gold nanorods [].

ANone: this compound, specifically tetraalkyl ammonium hydroxides like tetramethyl-, tetraethyl-, and tetrabutyl this compound, are used as precipitating agents in the co-precipitation method for synthesizing spinel cobalt ferrites []. The length of the carbon chain in these ammonium hydroxides influences the crystallization process, with tetrabutyl this compound, the weakest base with the highest molecular weight, leading to smaller crystallite sizes and a lower degree of particle aggregation [].

ANone: Computational methods like PatchDocking provide insights into the molecular-structural interactions between heme proteins (myoglobin and hemoglobin) and ammonium-based ionic liquids, including this compound []. These simulations help decipher the mechanisms by which this compound impacts the stability of these proteins.

ANone: Studies demonstrate a correlation between the alkyl chain length in tetraalkylammonium hydroxides and their effect on the stability of heme proteins []. Shorter alkyl chains, as in tetramethyl this compound (TMAH), correlate with stronger destabilization of heme proteins compared to those with bulkier alkyl chains, like tetrabutyl this compound (TBAH) []. This suggests that the size and structure of the alkyl chain play a significant role in the interaction with biomolecules.

ANone: Preswelling viscose rayon in an this compound bath with a pH of 9.0, followed by heat treatment at temperatures slightly above the glass transition temperature of regenerated cellulose (70–90 °C), enhances its stability []. This process, superior to preswelling with acid baths, results in improved dynamic modulus, breaking strength, and degree of crystallinity [].

ANone: While this compound is used in various applications, it is essential to handle it with caution. Exposure to this compound can cause irritation to the eyes, skin, and respiratory tract. []

ANone: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers a highly sensitive method for quantifying metallic impurities, including trace elements, in 20% this compound solutions used in semiconductor manufacturing. The Agilent 7700s/7900 ICP-MS, with its unique RF generator and interference removal technologies, enables direct analysis of undiluted 20% this compound, achieving detection limits in the single-digit ppt or sub-ppt range for 48 elements [].

ANone: this compound can pose environmental risks if not handled and disposed of properly. Release into water bodies can be toxic to aquatic life. Responsible practices such as neutralization and controlled release are important to mitigate its impact [].

ANone: One approach to minimizing the environmental footprint of this compound involves recycling and reusing the compound in industrial processes. For instance, in the synthesis of dibenzylamine, excess this compound used in the reaction can be recovered and reused, significantly reducing the generation of nitrogen-containing wastewater [].

ANone: The research on this compound exemplifies interdisciplinary collaboration, bridging fields like material science, chemistry, and biology. For example, understanding the interaction of this compound with biological systems requires expertise in toxicology, biochemistry, and environmental science [, ]. Similarly, developing applications of this compound in materials science necessitates collaboration between chemists, material scientists, and engineers [, ].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.